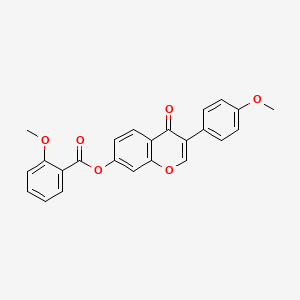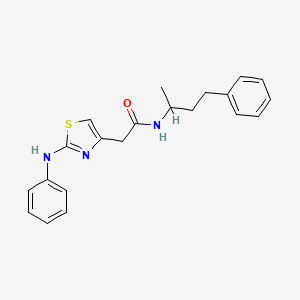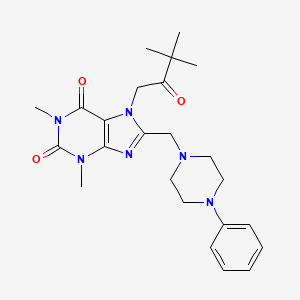
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in the field of scientific research.
科学的研究の応用
Organic Synthesis and Chemical Properties
Design and Synthesis Approaches : A study presented an efficient method to synthesize chromen-4-ones with a fused thiophene ring, using the Suzuki–Miyaura reaction and subsequent cyclization. This methodology might be applicable for derivatives like the specified compound, showcasing the synthetic versatility of thiophene and chromene moieties (Iaroshenko et al., 2012).
Electrochemical Synthesis : Research on the electrochemical synthesis of polythiophenes indicates the potential for fabricating polymeric films from thiophene derivatives, which could lead to novel materials with specific electronic properties. This process highlights the significance of electron-donor groups in the polymerization and conductivity of thiophene-based compounds (Dian et al., 1986).
Materials Science and Applications
Electrochromic Properties : A study on the electrochemical and spectroelectrochemical properties of polythiophene derivatives bearing chromophore groups like azobenzene, coumarine, and fluorescein demonstrated the impact of these groups on the electrochromic behavior of the resulting polymers. Such findings suggest that derivatives of the specified compound could be tailored for use in electrochromic devices, depending on the substitution pattern and the presence of chromophore groups (Yigit et al., 2014).
Photophysical Properties
Optical and Photochemical Studies : Research focusing on the photochemical synthesis of 4H-thieno[3,2-c]chromene derivatives revealed that such compounds exhibit significant photophysical properties, including photochromism. This suggests potential applications in the development of photoresponsive materials, where controlled light-induced changes in chemical structure result in observable optical property changes (Ulyankin et al., 2021).
特性
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6S/c1-24-13-4-6-14(7-5-13)26-18-12-25-17-11-15(8-9-16(17)20(18)22)27-21(23)19-3-2-10-28-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTINAPNEBXCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2827853.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2827857.png)
![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)


![Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2827861.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)
